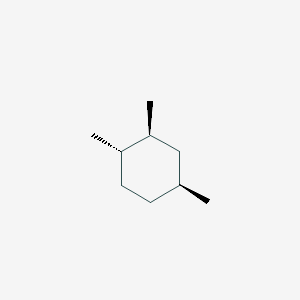
5-Bromo-2-méthoxypyridine
Vue d'ensemble
Description
5-Bromo-2-methoxypyridine (5-Br-2-MeOP) is an important building block in organic synthesis and is used as a versatile reagent in the synthesis of various heterocyclic compounds. 5-Br-2-MeOP is a colorless liquid that is insoluble in water and is often used as a reactant in organic synthesis and as a starting material for the synthesis of other heterocyclic compounds.
Applications De Recherche Scientifique
Pharmacologie : Synthèse de médicaments anticancéreux
5-Bromo-2-méthoxypyridine : est utilisée dans la synthèse de Fimepinostat (CUDC-907), un médicament ayant une activité anticancéreuse potentielle . Le Fimepinostat fait l'objet d'études pour le traitement de divers cancers, notamment les lymphomes, les tumeurs solides, le cancer du sein et le myélome multiple. Son rôle dans la préparation d'un tel composé souligne son importance dans le développement de nouveaux agents thérapeutiques.
Synthèse organique : Bloc de construction pour les antagonistes
En chimie organique, ce composé sert de bloc de construction pour la partie β-alanine d'un antagoniste αvβ3 . Ces antagonistes sont importants pour leur potentiel à inhiber l'angiogenèse, un processus essentiel à la croissance et à la métastase des tumeurs, ce qui en fait un outil précieux en recherche sur le cancer.
Science des matériaux : Dérivés de la pyridine
This compound : est utilisé dans la décoration des pyridines, qui sont essentielles en science des matériaux pour créer des molécules complexes ayant des propriétés spécifiques . Les dérivés de la pyridine sont présents dans divers matériaux, notamment les produits pharmaceutiques, les produits agrochimiques et les polymères.
Biochimie : Antagonistes des récepteurs de la somatostatine
En biochimie, il agit comme un précurseur pour la synthèse de puissants et sélectifs antagonistes des récepteurs sst3 de la somatostatine . Ces antagonistes peuvent être utilisés pour étudier la régulation hormonale et les tumeurs neuroendocrines, fournissant des informations sur le traitement des troubles associés.
Synthèse organique : Protodéboronation
Il est impliqué dans la protodéboronation des esters boriques de pinacol, une méthode utilisée dans l'hydrométhylation formelle anti-Markovnikov des alcènes . Ce processus est crucial pour la création de molécules organiques complexes avec une grande précision.
Applications industrielles : Ligand pour les récepteurs
Au niveau industriel, This compound est utilisé comme ligand pour les récepteurs nicotiniques centraux de l'acétylcholine . Il est également utilisé dans de nouvelles approches synthétiques pour développer des inhibiteurs d'intégrase actifs contre le VIH, ce qui montre sa polyvalence en matière de développement de médicaments.
Applications environnementales : Outil de recherche
Bien que des applications environnementales spécifiques ne soient pas directement mentionnées, des composés comme This compound sont souvent utilisés en recherche en chimie environnementale pour étudier le comportement des composés organiques dans l'environnement et leurs effets potentiels sur les écosystèmes .
Biochimie : PCR en temps réel et thérapie génique
Ce composé trouve des applications en biologie moléculaire, en particulier dans la PCR en temps réel, le clonage génique et la recherche sur la thérapie cellulaire et génique . Il fait partie de la boîte à outils pour la manipulation et l'analyse génétique, qui est fondamentale pour comprendre les maladies génétiques et développer des traitements basés sur les gènes.
Safety and Hazards
5-Bromo-2-methoxypyridine is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and to use personal protective equipment . It should be stored in a well-ventilated place and kept container tightly closed .
Mécanisme D'action
Target of Action
5-Bromo-2-methoxypyridine is used as a ligand for the central nicotinic acetylcholine receptor . This receptor plays a key role in transmitting signals in the nervous system.
Mode of Action
As a ligand, it likely binds to the central nicotinic acetylcholine receptor, influencing its activity and potentially leading to changes in signal transmission .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound (like 5-Bromo-2-methoxypyridine) with a halide using a palladium catalyst .
Result of Action
The molecular and cellular effects of 5-Bromo-2-methoxypyridine’s action depend on its specific use. For instance, it has been used in the synthesis of a potent and selective somatostatin sst 3 receptor antagonist . It has also been used in a novel synthetic approach to anti-HIV active integrase inhibitors .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-methoxypyridine can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, including a palladium catalyst . Additionally, the compound should be stored away from fire sources and high temperatures .
Propriétés
IUPAC Name |
5-bromo-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADICJHFELMBGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370559 | |
| Record name | 5-Bromo-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13472-85-0 | |
| Record name | 5-Bromo-2-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic applications of 5-Bromo-2-methoxypyridine highlighted in the research?
A1: 5-Bromo-2-methoxypyridine serves as a versatile building block in organic synthesis. Both research papers demonstrate its utility in constructing more complex molecules:
- Synthesis of HIV-1 Integrase Inhibitors: In the first paper [], 5-Bromo-2-methoxypyridine is a key starting material for the synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate. This compound is a crucial intermediate in the development of 7-benzylnaphthyridinones, a class of potent HIV-1 integrase inhibitors. []
- Synthesis of Bicyclic δ-Lactams and Tetrahydroquinolines: The second paper [] highlights the use of 5-Bromo-2-methoxypyridine in synthesizing 5-functionalized-2-methoxypyridines. These derivatives are then employed to create bicyclic δ-lactams and tetrahydroquinolines, important structural motifs in medicinal chemistry. []
Q2: How does the reactivity of 5-Bromo-2-methoxypyridine enable these synthetic transformations?
A2: The reactivity of 5-Bromo-2-methoxypyridine stems from the presence of both the bromine and methoxy substituents on the pyridine ring:
- Bromine as a Leaving Group: The bromine atom at the 5-position acts as an excellent leaving group, facilitating various substitution reactions. For instance, it readily undergoes lithium-bromine exchange, as seen in the first paper [], allowing for further functionalization.
- Methoxy Group Directing Reactivity: The methoxy group at the 2-position influences the electron density of the pyridine ring, impacting its reactivity and directing the regioselectivity of reactions. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

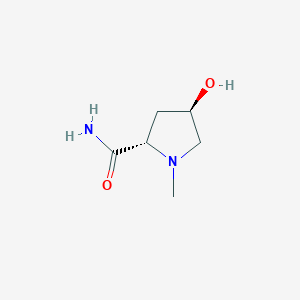

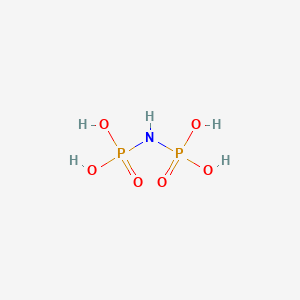
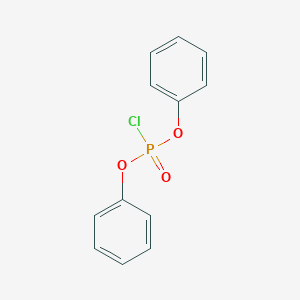
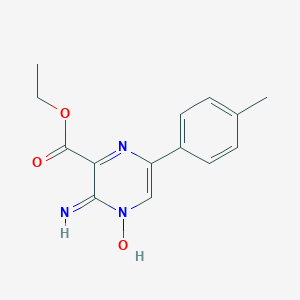
![(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(1S,2R,3R,4R)-1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B44721.png)

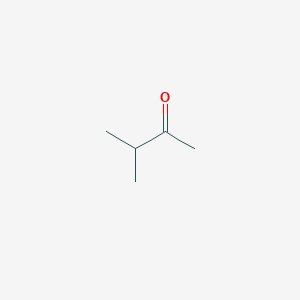

![1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane](/img/structure/B44732.png)

